BenchChemオンラインストアへようこそ!

(E/Z)-Bci

DUSP6 DUSP1 selectivity

Researchers targeting the DUSP1/6 signaling node rely on (E/Z)-Bci (NSC 150117) for its unique allosteric mechanism that prevents ERK2-mediated catalytic stimulation—a mode of action that avoids broad off-target effects on Cdc25B, DUSP5, DUSP3/VHR, and PTP1B. Supplied as an isomeric mixture hydrochloride salt (≥98% purity), it is validated in PDX models for cisplatin sensitization, in macrophage assays for anti-inflammatory profiling, and in zebrafish cardiac progenitor expansion studies. Choose (E/Z)-Bci for reproducible, pathway-specific DUSP1/6 research without confounding cytotoxicity.

Molecular Formula C22H23NO
Molecular Weight 317.432
CAS No. 15982-84-0
Cat. No. B2396018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E/Z)-Bci
CAS15982-84-0
Molecular FormulaC22H23NO
Molecular Weight317.432
Structural Identifiers
SMILESC1CCC(CC1)NC2C3=CC=CC=C3C(=O)C2=CC4=CC=CC=C4
InChIInChI=1S/C22H23NO/c24-22-19-14-8-7-13-18(19)21(23-17-11-5-2-6-12-17)20(22)15-16-9-3-1-4-10-16/h1,3-4,7-10,13-15,17,21,23H,2,5-6,11-12H2/b20-15-
InChIKeyXJDKPLZUXCIMIS-HKWRFOASSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Understanding (E/Z)-Bci (CAS 15982-84-0) Procurement: A DUSP1/6 Inhibitor with Distinct Selectivity Profile


(E/Z)-Bci (NSC 150117) is a cell-permeable, small-molecule allosteric inhibitor of dual-specificity phosphatases DUSP6 and DUSP1 [1]. It is supplied as a hydrochloride salt, an isomeric mixture of (E)- and (Z)- configurations, with a molecular weight of 353.89 g/mol (free base: 317.42 g/mol) . Functionally, it acts within the phosphatase domain to prevent the catalytic stimulation of phosphatase activity induced by ERK2 substrate binding, leading to the hyperactivation of downstream signaling cascades such as FGF/ERK [2]. Unlike many phosphatase inhibitors that target the highly conserved active site, (E/Z)-Bci operates via an allosteric mechanism, which underpins its unique selectivity profile [3].

Why (E/Z)-Bci (CAS 15982-84-0) Cannot Be Substituted with Generic DUSP or Phosphatase Inhibitors


Substituting (E/Z)-Bci with other DUSP or generic phosphatase inhibitors introduces significant experimental risk due to fundamental differences in target selectivity, mechanism of action, and downstream biological consequences. (E/Z)-Bci exhibits a defined selectivity profile, potently inhibiting DUSP6 and DUSP1 while showing no activity against closely related phosphatases like DUSP5, DUSP3/VHR, Cdc25B, or PTP1B [1]. This profile is critical, as inhibition of off-target phosphatases (e.g., Cdc25B, a key cell cycle regulator) can lead to confounding cytotoxicity and misinterpretation of results [2]. Furthermore, its unique allosteric mechanism distinguishes it from active-site directed inhibitors [3]. Generic DUSP inhibitors or pan-phosphatase inhibitors like sodium orthovanadate lack this precision, often causing broad, non-specific cellular effects. The following quantitative evidence demonstrates these critical differences, justifying the selection of (E/Z)-Bci for studies requiring specific modulation of the DUSP1/6 signaling node.

Quantitative Differentiation: (E/Z)-Bci (CAS 15982-84-0) vs. Analogues and Alternative Inhibitors


Target Selectivity Profile: DUSP6/1 Inhibition vs. Other Dual-Specificity Phosphatases

(E/Z)-Bci potently inhibits both DUSP6 and DUSP1. Critically, it demonstrates a high degree of selectivity, showing no inhibitory activity against the closely related phosphatases DUSP5, DUSP3/VHR, Cdc25B, or PTP1B [1][2]. This contrasts sharply with pan-phosphatase inhibitors or less selective DUSP inhibitors that can affect multiple targets.

DUSP6 DUSP1 selectivity allosteric inhibition phosphatase panel

Differential Cytotoxicity: Enhanced Cisplatin (CDDP) Sensitivity in Gastric Cancer Models

In gastric cancer (GC) cells, (E/Z)-Bci not only exhibits single-agent activity but also significantly enhances the cytotoxicity of the standard-of-care chemotherapeutic cisplatin (CDDP) [1]. This is a functional differentiation from DUSP6 knockdown or other inhibitors that may not demonstrate this synergistic potential in the context of chemoresistance.

chemoresistance cisplatin gastric cancer synergy DNA damage response

In Vivo Efficacy: Tumor Growth Inhibition in a Gastric Cancer PDX Model

(E/Z)-Bci demonstrates robust in vivo efficacy as both a single agent and in combination with cisplatin (CDDP) in a patient-derived xenograft (PDX) model of gastric cancer [1]. This in vivo validation is a crucial differentiator from many early-stage DUSP inhibitors lacking such data.

in vivo PDX model gastric cancer tumor growth cisplatin synergy

Anti-Inflammatory Activity: Attenuation of LPS-Induced Cytokine Production

In LPS-activated RAW 264.7 macrophages, (E/Z)-Bci significantly reduces the mRNA expression of key pro-inflammatory cytokines, including IL-1β, TNF-α, and IL-6 [1]. This anti-inflammatory effect is a distinct functional readout that may not be observed with DUSP inhibitors having different selectivity profiles.

inflammation LPS cytokine macrophage Nrf2

Cellular Phenotype: Induction of Apoptosis via ROS and Mitochondrial Pathway in Lung Cancer

(E)-Bci induces apoptosis in p53-null H1299 non-small cell lung cancer cells through a mechanism involving generation of reactive oxygen species (ROS) and activation of the intrinsic mitochondrial pathway [1]. This p53-independent mechanism differentiates it from other anticancer agents that rely on functional p53.

apoptosis ROS lung cancer mitochondrial pathway p53-independent

Unique Mechanism: Allosteric Inhibition of DUSP6 Prevents ERK2 Substrate Binding

Unlike active-site directed phosphatase inhibitors, BCI functions as an allosteric inhibitor of DUSP6. It binds within the phosphatase domain, preventing the catalytic stimulation normally induced by ERK2 substrate binding, leading to hyperactivation of FGF signaling [1][2]. This allosteric mode is distinct from most other phosphatase inhibitors and is responsible for its unique selectivity profile.

allosteric DUSP6 ERK2 FGF signaling mechanism of action

Validated Application Scenarios for (E/Z)-Bci (CAS 15982-84-0) Based on Quantitative Evidence


Investigating Platinum-Based Chemoresistance in Gastric and Breast Cancer

Ideal for studies aiming to understand and overcome resistance to cisplatin (CDDP). (E/Z)-Bci has been shown in multiple models (gastric cancer cell lines and PDX models; triple-negative breast cancer cells) to enhance CDDP-induced cell death and apoptosis [5][6]. This makes it a valuable tool for probing the role of DUSP1/6 in chemoresistance and for combination therapy screens.

Mapping Inflammatory Signaling Pathways in Macrophages

Well-suited for research into inflammatory mechanisms. (E/Z)-Bci reliably attenuates LPS-induced production of pro-inflammatory cytokines (IL-1β, TNF-α, IL-6) and reactive oxygen species (ROS) in macrophage models [5]. Its defined DUSP1/6 selectivity and ability to activate Nrf2 signaling make it a precise tool for dissecting these pathways.

Studying p53-Independent Apoptosis and Oxidative Stress in Lung Cancer

Particularly useful for research on non-small cell lung cancer (NSCLC) with p53 mutations. (E)-Bci has demonstrated greater cytotoxic potency in p53-null H1299 cells compared to p53-wild type cells, acting via a ROS-mediated, intrinsic mitochondrial apoptosis pathway [5]. This provides a model for studying alternative cell death mechanisms in therapy-resistant cancers.

Target Validation and Phenotypic Screening for FGF/ERK Signaling Modulation

A key tool for validating the role of DUSP6 in FGF/ERK signaling. Its unique allosteric mechanism leads to pathway hyperactivation, which has been successfully utilized in zebrafish models to identify novel developmental phenotypes, such as the expansion of cardiac progenitors [5][6]. This makes it ideal for high-content phenotypic screens in model organisms.

Quote Request

Request a Quote for (E/Z)-Bci

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.